2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
This compound is a member of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol . It has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro .
Synthesis Analysis
The compound can be synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound involves a short intramolecular N—H⋯S contact that leads to an S (5) ring . In the crystal, molecules are consolidated in the form of polymeric chains along as a result of N—H⋯O hydrogen bonds, which generate R32 (18) and R43 (22) loops .Chemical Reactions Analysis
1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 245-249 °C . Its empirical formula is C9H9N3O2 and its molecular weight is 191.19 .Scientific Research Applications
Synthesis and Characterization
A range of studies have been conducted on the synthesis and characterization of compounds structurally related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide. These studies involve the synthesis of various derivatives and analogs through different chemical reactions, highlighting the versatility and chemical reactivity of such compounds. For instance, Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating the potential of these compounds as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Kaldrikyan, Minasyan, & Melik-Ogandzanyan (2016) reported on the alkylation and aminomethylation of 1,2,4-triazole derivatives, further expanding the chemical repertoire of these molecules (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Antimicrobial and Anticancer Activities
Several studies have reported on the antimicrobial and anticancer activities of 1,2,4-triazole derivatives, suggesting potential therapeutic applications. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Ghani & Alabdali (2022) explored the anticancer activity of gold (III) and nickel (II) complexes derived from a tetrazole-triazole compound, demonstrating their cytotoxic effects against breast cancer cell lines (Ghani & Alabdali, 2022).
Corrosion Inhibition
Compounds related to this compound have also been studied for their corrosion inhibition properties. Bentiss et al. (2009) investigated the inhibition performance of a 1,2,4-triazole derivative on mild steel in a hydrochloric acid medium, revealing significant corrosion inhibition efficiency (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Mechanism of Action
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-11-7-5-10(6-8-11)16-22-23-17(24(16)20)27-9-14(25)21-15-12(18)3-2-4-13(15)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLMNWODHEWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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